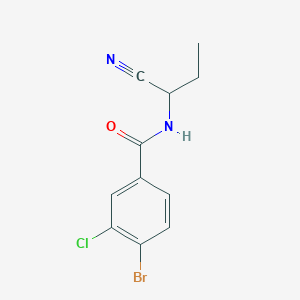

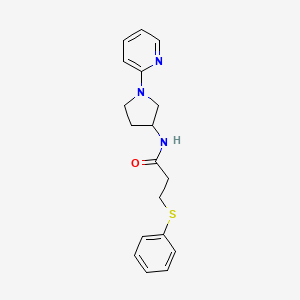

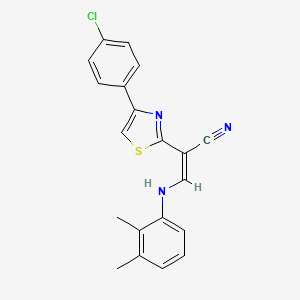

![molecular formula C21H24N4O B2473442 N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide CAS No. 1241065-64-4](/img/structure/B2473442.png)

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide, also known as CCPA, is a synthetic compound that has gained attention due to its potential therapeutic applications. CCPA is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that mediates various physiological processes in the body.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The creation of novel heterocyclic compounds through the use of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide as a precursor or intermediary facilitates the development of new materials with potential applications in drug development and material science. The ability to manipulate the compound's structure allows for the synthesis of diverse heterocyclic systems, which are essential components in many biologically active molecules (Gouda et al., 2015).

Antimicrobial and Antitumor Activities

Research has also focused on the modification of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide to produce compounds with antimicrobial and antitumor properties. By incorporating various functional groups and creating novel derivatives, scientists aim to enhance the biological activities of these compounds, making them valuable for therapeutic applications. The exploration of such derivatives emphasizes the compound's potential in contributing to the development of new medications (Darwish et al., 2014).

Chemoselective Acetylation

In the realm of synthetic organic chemistry, the chemoselective acetylation of aminophenols using derivatives of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide showcases the compound's utility in facilitating specific reactions that lead to the synthesis of key intermediates for antimalarial drugs and other therapeutic agents. This application underscores the compound's significance in streamlining the synthesis of complex molecules with high precision and efficiency (Magadum & Yadav, 2018).

Tyrosinase Inhibition for Melanogenesis Control

Further research into the modification of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide has led to the discovery of derivatives with potent tyrosinase inhibitory activity. These findings are significant for the development of treatments for skin pigmentation disorders, demonstrating the compound's potential in dermatological applications. By inhibiting tyrosinase, these derivatives can effectively reduce melanogenesis, offering a targeted approach to treating hyperpigmentation (Butt et al., 2019).

Eigenschaften

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-25(17-9-3-2-4-10-17)19-12-6-5-11-18(19)23-15-20(26)24-21(16-22)13-7-8-14-21/h2-6,9-12,23H,7-8,13-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUFMLLWEGLRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NC3(CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)

![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2473375.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)

![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)